molecular formula C10H8F2O2 B14027487 3-Cyclopropyl-2,6-difluorobenzoic acid

3-Cyclopropyl-2,6-difluorobenzoic acid

Cat. No.: B14027487
M. Wt: 198.17 g/mol
InChI Key: AYDAMRBOVNDOGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-2,6-difluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

3-Cyclopropyl-2,6-difluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The cyclopropyl group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: Similar structure but lacks the cyclopropyl group.

    3-Cyclopropylbenzoic acid: Similar structure but lacks the fluorine atoms.

    2,4-Difluorobenzoic acid: Fluorine atoms at different positions on the benzene ring.

Uniqueness

3-Cyclopropyl-2,6-difluorobenzoic acid is unique due to the combination of the cyclopropyl group and fluorine atoms, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

3-cyclopropyl-2,6-difluorobenzoic acid

InChI

InChI=1S/C10H8F2O2/c11-7-4-3-6(5-1-2-5)9(12)8(7)10(13)14/h3-5H,1-2H2,(H,13,14)

InChI Key

AYDAMRBOVNDOGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C=C2)F)C(=O)O)F

Origin of Product

United States

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